molecular formula C7H14O3 B1258001 3-Hydroxy-3-methylhexanoic acid CAS No. 58888-76-9

3-Hydroxy-3-methylhexanoic acid

Cat. No. B1258001
CAS RN: 58888-76-9
M. Wt: 146.18 g/mol
InChI Key: RGRNSTGIHROKJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxy-3-methylhexanoic acid and its derivatives involves complex chemical pathways that have been explored in various studies. These pathways often involve the strategic manipulation of molecular structures to achieve the desired compound. For instance, the microbial production of related hydroxy acids from CO2 showcases innovative methods of synthesis, highlighting the potential for sustainable production processes (Ishizaki, Tanaka, & Taga, 2001).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylhexanoic acid is crucial in determining its chemical behavior and reactivity. The presence of hydroxy groups and their position within the molecule significantly influence its properties and interactions. Studies on hydroxycinnamic acids have revealed how structural variations can impact antioxidant activity, providing insights into the importance of molecular structure in determining the compound's functionality (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

3-Hydroxy-3-methylhexanoic acid participates in a variety of chemical reactions, leading to the formation of diverse derivatives with unique properties. For example, the conversion processes involving hydroxycitric acid, a compound with similarities to 3-Hydroxy-3-methylhexanoic acid, demonstrate the compound's versatility and potential for producing biologically active molecules (Yamada, Hida, & Yamada, 2007).

Scientific Research Applications

Monitoring System for Underarm Odor

A study by Hirano, Isomura, and Futagawa (2018) developed a novel system to monitor underarm odor by measuring the pH and electrical conductivity of 3-Hydroxy-3-methylhexanoic acid. This approach offers potential in understanding and controlling underarm odor by monitoring its causative agents on the skin (Hirano, Isomura & Futagawa, 2018).

Analytical Method for Biomarker Detection

Dallo et al. (2016) presented an analytical method involving solid-phase microextraction and gas chromatography with mass spectrometry to detect 3-Hydroxy-3-methylhexanoic acid as a biomarker in human sweat in environmental samples. This method aids in the understanding of human odor diffusion processes (Dallo et al., 2016).

Olfactory Perception and Social Functioning

Sorokowska et al. (2021) explored the perception of 3-Hydroxy-3-methylhexanoic acid (HMHA) in relation to social functioning. The study examined whether HMHA-specific anosmia (inability to perceive HMHA) predicts loneliness and social withdrawal, providing insights into the role of specific odor components in social interactions (Sorokowska et al., 2021).

Production of Polyhydroxyalkanoate Copolymers

Research by Furutate et al. (2017) investigated the biosynthesis of novel polyhydroxyalkanoate copolymers involving 3-Hydroxyhexanoate (a related compound). This study highlights the potential use of 3-Hydroxy-3-methylhexanoic acid derivatives in the production of biodegradable plastics and materials (Furutate et al., 2017).

Differentiation of Mesenchymal Stem Cells

Wang et al. (2010) conducted a study on the differentiation of human bone marrow mesenchymal stem cells into nerve cells using scaffolds made of polyhydroxyalkanoates, which may include derivatives of 3-Hydroxy-3-methylhexanoic acid. This research contributes to the field of tissue engineering and regenerative medicine (Wang et al., 2010).

Profiling of Endotoxin Markers

A study by Uhlig et al. (2016) profiled 3-Hydroxy fatty acids, including 3-Hydroxy-3-methylhexanoic acid, as chemical markers of endotoxin. This approach is significant in assessing environmental and occupational exposure to endotoxins (Uhlig et al., 2016).

Safety And Hazards

3-Hydroxy-3-methylhexanoic acid is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

3-hydroxy-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNSTGIHROKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586585
Record name 3-Hydroxy-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylhexanoic acid

CAS RN

58888-76-9
Record name 3-Hydroxy-3-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
M Troccaz, G Borchard, C Vuilleumier… - Chemical …, 2009 - academic.oup.com
The volatile fatty acid, (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA), and the human specific volatile thiol, (R)/(S)-3-methyl-3-sulfanylhexan-1-ol ((R)/(S)-MSH), were recently …
Number of citations: 75 academic.oup.com
K Takeuchi, M Yabuki… - Flavour and Fragrance …, 2013 - Wiley Online Library
… Detailed analytical studies identified specific major contributors to these malodours: 3-hydroxy-3-methylhexanoic acid, 3-mercapto-3-methylhexan-1-ol and 4-methyl-3-hexenoic acid. …
Number of citations: 26 onlinelibrary.wiley.com
H Miyazato, S Hashimoto… - Flavour and Fragrance …, 2013 - Wiley Online Library
… In the case of 3M2H, which contributes to the human axillary odour, formation was reportedly due to enzyme action on 3-hydroxy-3-methylhexanoic acid and/or N α -3-methyl-2-hexenoyl…
Number of citations: 12 onlinelibrary.wiley.com
F Dallo, D Battistel, R Piazza, J Gabrieli… - Journal of separation …, 2016 - Wiley Online Library
… of the human odor 3-hydroxy-3-methylhexanoic acid and 3-… solutions containing 3-hydroxy-3-methylhexanoic acid and 3-… 10 and 12% for 3-hydroxy-3-methylhexanoic acid and 2–3% …
Y Hasegawa, M Yabuki… - Chemistry & …, 2004 - Wiley Online Library
… Based on this structural information, we proposed the compound to be 3-hydroxy-3-methylhexanoic acid (1), and this was verified by direct comparison with an authentic sample. …
Number of citations: 116 onlinelibrary.wiley.com
A Natsch, S Derrer, F Flachsmann… - Chemistry & …, 2006 - Wiley Online Library
… Two key odoriferous principles, 3-methylhex-2-enoic acid (3MH2; 4/5) and 3-hydroxy-3-methylhexanoic acid (HMHA; 6) have been shown to be released from glutamine conjugates …
Number of citations: 172 onlinelibrary.wiley.com
C Hartmann, S Doucet, Y Niclass, R Dittrich, S Cupisti… - Food chemistry, 2012 - Elsevier
… acid and (R)/(S)-3-hydroxy-3-methylhexanoic acid as well as cysteinylglycine-S-conjugates of (… The mean values of glutamine-N-α-conjugate of (R)/(S)-3-hydroxy-3-methylhexanoic acid …
Number of citations: 9 www.sciencedirect.com
A Natsch, H Gfeller, P Gygax, J Schmid… - Journal of Biological …, 2003 - ASBMB
… The known axilla odor determinant 3-methyl-2-hexenoic acid was identified in hydrolyzed axilla secretions along with a chemically related compound, 3-hydroxy-3-methylhexanoic acid. …
Number of citations: 190 www.jbc.org
C Hartmann, S Doucet, Y Niclass, R Dittrich, S Cupisti… - publica.fraunhofer.de
… In amniotic fluid, only the precursor of the 3-hydroxy-3-methylhexanoic acid (5) could be identified, whereas in cow milk, none of these precursors were detectable. …
Number of citations: 2 publica.fraunhofer.de
S Liedtke, S Zampolli, I Elmi, L Masini, T Barboza… - Talanta, 2019 - Elsevier
… -mechanical system (MEMS) based pre-concentrator filled with a standard Tenax TA adsorbent as well as with a synthetic receptor designed to adsorb 3-hydroxy-3-methylhexanoic acid …
Number of citations: 11 www.sciencedirect.com

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